4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a combination of thiophene, furan, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene derivative can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide . The furan moiety can be introduced through a catalytic conversion of N-acetylglucosamine to hydroxymethylfurfural (HMF) using formic acid as a catalyst . The pyrazole ring is often formed through the cyclization of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be critical to ensure the production process is both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are used in the synthesis of anticancer and anti-atherosclerotic agents.
Furan Derivatives: Hydroxymethylfurfural (HMF) is a key intermediate in the synthesis of various furan-based compounds.
Pyrazole Derivatives: Pyrazole-based compounds are widely used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Uniqueness
The uniqueness of 4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide lies in its combination of three different heterocyclic moieties, each contributing distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[(4,5-dimethylthiophene-2-carbonyl)amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-14(25-11(10)2)16(22)19-13-9-21(3)20-15(13)17(23)18-8-12-5-4-6-24-12/h4-7,9H,8H2,1-3H3,(H,18,23)(H,19,22) |
InChI Key |
DKMSSXOUHLXOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C)C |
Origin of Product |
United States |
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